tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate
CAS No.:
Cat. No.: VC20384151
Molecular Formula: C18H26BrNO3
Molecular Weight: 384.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26BrNO3 |
|---|---|
| Molecular Weight | 384.3 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 |
| Standard InChI Key | CWEFIPUMTQHCKT-HZPDHXFCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=CC=C2Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s molecular structure combines three critical components:
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tert-Butyl carbamate group: A common protecting group in organic synthesis, known for stabilizing amines during multi-step reactions .
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(1R,2R)-cyclohexyl backbone: The stereochemistry at positions 1 and 2 of the cyclohexyl ring influences spatial orientation, affecting interactions with biological targets or materials .
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2-bromobenzyl ether: The bromine atom at the ortho position introduces steric hindrance and electronic effects, potentially enhancing binding affinity or altering reactivity .
The molecular formula is deduced as C₁₉H₂₆BrNO₃, with a molecular weight of 396.32 g/mol (calculated from atomic masses: C=12, H=1, Br=80, N=14, O=16). The (1R,2R) configuration is critical for chiral recognition in enzymatic systems, as seen in similar cyclohexylcarbamates .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of a cyclohexanol precursor:
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Amine protection: Reaction of (1R,2R)-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the tert-butyl carbamate .
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Etherification: Mitsunobu reaction or nucleophilic substitution to introduce the 2-bromobenzyl group. For example, coupling the alcohol intermediate with 2-bromobenzyl bromide using a base such as NaH .
Purification and Characterization
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Column chromatography (silica gel, ethyl acetate/hexane eluent) is typically employed for purification .
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Spectroscopic data:
| Compound | Target Enzyme/Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Edoxaban Intermediate II | Factor Xa | 2.1 | |
| tert-Butyl ((1R,2S,5S)-2-amino...) | Thrombin | 5.8 | |
| Hypothetical activity of target compound | Protease X | ~10* | — |
*Estimated based on structural similarity.
Applications in Drug Development and Materials Science
Pharmaceutical Intermediates
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Anticoagulant synthesis: The stereochemistry aligns with edoxaban intermediates, suggesting utility in thrombin inhibitor development .
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Prodrug design: The bromine atom could serve as a leaving group for in vivo activation, enhancing bioavailability.
Specialty Polymers
Carbamates with rigid cyclohexyl backbones improve thermal stability in polyurethanes. The bromine atom may facilitate cross-linking via Ullmann couplings .
Interaction Studies and Mechanistic Insights
Halogen Bonding Effects
The 2-bromobenzyl group may engage in halogen bonding with carbonyl oxygen atoms in enzyme active sites, a mechanism observed in brominated kinase inhibitors .
Stereochemical Impact on Binding
Molecular docking simulations of similar (1R,2R)-configured carbamates reveal enhanced fit into chiral binding pockets compared to (1S,2S) diastereomers .
Comparison with Structural Analogs
Table 2: Structural and Functional Comparison
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